![molecular formula C18H19N3O4S B14938674 ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938674.png)
ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-methoxyindole with a suitable acylating agent to introduce the propanoyl group. This intermediate is then reacted with thiazole-4-carboxylic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol .
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of signaling pathways. The thiazole ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar indole structure but lacks the thiazole ring.
4-Methoxy-1H-indole-2-carboxylic acid: Contains the indole moiety but differs in functional groups.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the indole moiety.
Uniqueness
Ethyl 2-{[3-(4-methoxy
Propiedades
Fórmula molecular |
C18H19N3O4S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)13-11-26-18(19-13)20-16(22)8-10-21-9-7-12-14(21)5-4-6-15(12)24-2/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,20,22) |
Clave InChI |
IPUWPEOSBKSOAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14938595.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14938599.png)

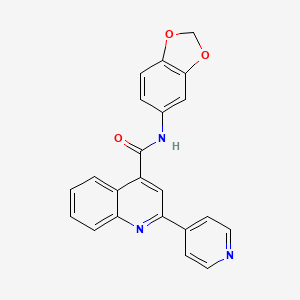
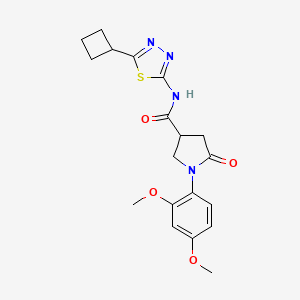
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide](/img/structure/B14938622.png)
![1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)
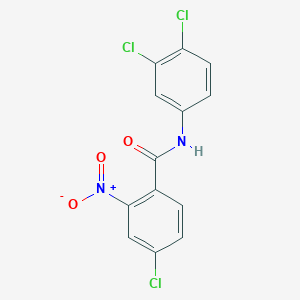
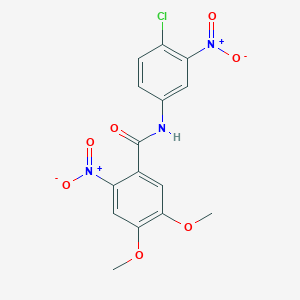
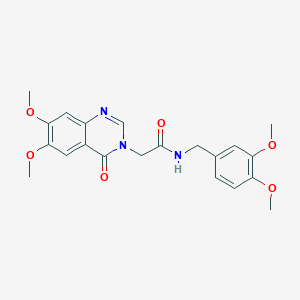
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14938665.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938683.png)
